molecular formula C10H9ClN2S B14025928 5-(5-Chloro-2-methylphenyl)thiazol-2-amine

5-(5-Chloro-2-methylphenyl)thiazol-2-amine

Cat. No.: B14025928
M. Wt: 224.71 g/mol
InChI Key: QLGWHNYFXPPPGJ-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methylphenyl)thiazol-2-amine is a thiazole derivative characterized by a thiazole ring substituted at position 5 with a 5-chloro-2-methylphenyl group and at position 2 with an amine group. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chloro and methyl substituents on the phenyl ring likely enhance lipophilicity, influencing bioavailability and binding interactions in biological systems.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

5-(5-chloro-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2S/c1-6-2-3-7(11)4-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

QLGWHNYFXPPPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

Preparation of Substituted Phenylthiourea Intermediate

The starting material is often a substituted aniline, such as 5-chloro-2-methylaniline, which is reacted with ammonium thiocyanate or potassium thiocyanate under acidic conditions to yield the corresponding phenylthiourea.

Reaction conditions:

  • Solvent: Ethanol or aqueous acidic medium.
  • Temperature: Reflux (approximately 80–90°C).
  • Reaction time: 4–6 hours.

This step provides the thiourea precursor necessary for subsequent cyclization.

Cyclization with α-Haloketone

The phenylthiourea intermediate is then reacted with an α-haloketone, such as 2-bromoacetophenone or its substituted analogs, under basic or neutral conditions to induce cyclization to the thiazole ring.

Typical reaction conditions:

Parameter Condition Impact on Yield/Quality
Solvent Ethanol, dioxane, or DMF Ensures solubility and reaction efficiency
Base Sodium hydroxide or triethylamine Facilitates deprotonation and ring closure
Temperature 60–90°C (reflux) Promotes cyclization
Reaction time 6–12 hours Complete conversion

This step forms the thiazol-2-amine core with the desired phenyl substitution.

Purification and Characterization

The crude product is typically purified by recrystallization from ethanol or by chromatographic techniques. Characterization is performed using:

  • Proton and carbon Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Infrared (IR) spectroscopy to confirm functional groups.
  • Mass spectrometry for molecular weight confirmation.
  • Elemental analysis for purity.

Alternative Preparation Routes and Improvements

One-Pot α-Bromination and Cyclization

A novel method reported for related aminothiazole derivatives involves:

  • Chemoselective α-bromination of β-ethoxyacrylamides.
  • One-pot treatment with thiourea to directly yield 2-aminothiazole derivatives with high yields (up to 86%).

This method avoids the use of sensitive organometallic reagents and reduces the number of steps, improving overall efficiency and yield.

Use of Thiourea in Halogenated Solvents

Another approach involves direct conversion of precursors to 2-amino-5-chloromethyl-1,3-thiazole by reaction with thiourea in solvents such as halogenated hydrocarbons or nitriles. Subsequent chlorination steps using reagents like thionyl chloride or phosphorus oxychloride (POCl3) can yield halogenated thiazoles with high selectivity.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes Reference
Thiourea formation 5-chloro-2-methylaniline + NH4SCN, EtOH, reflux 4 h 80–90 Efficient thiourea intermediate formation
Cyclization α-haloketone (e.g., 2-bromoacetophenone), NaOH, EtOH, reflux 8 h 75–85 Classical Hantzsch reaction conditions
One-pot α-bromination + thiourea β-ethoxyacrylamide, NaOBu-t/THF, 10°C to rt, then thiourea 86 Higher yield, fewer steps, no organometallics
Chlorination step Thionyl chloride or POCl3, reflux 80–90 For halogenation of intermediates

In-Depth Research Findings and Analysis

  • The one-pot α-bromination and thiourea treatment method is advantageous for scale-up due to operational simplicity and avoidance of moisture-sensitive reagents.
  • Cyclization reactions require careful temperature control (typically 60–90°C) to maximize yield and minimize side reactions.
  • Solvent choice impacts reaction kinetics and product purity; polar aprotic solvents like DMF or dioxane often improve solubility and yield.
  • Chlorination steps using POCl3 or thionyl chloride are efficient for introducing chloro substituents on the thiazole ring, with yields around 85–90%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group (-NH₂) at position 2 of the thiazole ring acts as a strong nucleophile, enabling reactions with electrophiles such as acyl chlorides and alkyl halides. The chlorine atom on the phenyl ring also participates in substitution under specific conditions.

Reaction TypeReagents/ConditionsProducts FormedReference
Acylation Acetic anhydride, solvent-free, 80°C, 2 hN-Acetyl derivative (90–95% yield)
Alkylation Chloroacetyl chloride, DMF, 0°C → RT, 4 hChloroacetamide derivative (85% yield)
Aromatic Substitution HNO₃/H₂SO₄, 0°C, 1 hNitro-substituted phenylthiazole

Mechanistic Notes :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

  • Electrophilic substitution on the phenyl ring is directed by the chlorine atom’s meta/para-directing effects.

Oxidation and Reduction Reactions

The thiazole ring and substituents undergo redox transformations under controlled conditions.

Reaction TypeReagents/ConditionsProducts FormedReference
Thiazole Oxidation H₂O₂/AcOH, 60°C, 3 hThiazole sulfoxide (70% yield)
Nitro Reduction H₂/Pd-C, EtOH, RT, 12 hAmino-phenylthiazole derivative

Key Observations :

  • Oxidation typically targets the sulfur atom in the thiazole ring, forming sulfoxides or sulfones depending on reaction duration .

  • Reduction of nitro groups (if introduced via substitution) yields primary amines without affecting the thiazole core .

Coupling and Cyclization Reactions

The compound serves as a precursor in cross-coupling reactions and heterocycle synthesis.

Reaction TypeReagents/ConditionsProducts FormedReference
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF, 100°CBiarylthiazole derivatives (75–88% yield)
Schiff Base Formation Aromatic aldehydes, EtOH, reflux, 6 hImine-linked thiazole hybrids

Applications :

  • Suzuki coupling expands the phenyl ring’s substitution pattern for drug discovery .

  • Schiff bases are intermediates for antimicrobial or anticancer agents .

pH-Dependent Reactivity

The compound’s solubility and reactivity vary with pH, influencing purification strategies (e.g., extraction at pH 9–10 with dichloromethane) . Acidic conditions (HCl/H₂SO₄) protonate the amine, facilitating salt formation for crystallization .

Comparative Reactivity Table

Reactivity SitePreferred ReactionYield RangeKey Drivers
Thiazole C-2 amineAcylation, alkylation85–95%Nucleophilicity of -NH₂
Phenyl ring (C-5 Cl)Electrophilic substitution (nitration)60–75%Electron-withdrawing effect of Cl
Thiazole sulfurOxidation to sulfoxide/sulfone65–70%Oxidizing agent strength

Industrial-Scale Considerations

  • Substitution Reactions : Optimized using continuous flow reactors to enhance yield (90%+) and reduce solvent waste.

  • Purification : Chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>98%) for pharmaceutical applications .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Chlorine’s -I effect deactivates the phenyl ring, directing incoming electrophiles to the meta position relative to itself.

  • Thiazole Ring Stability : The ring remains intact under mild acidic/basic conditions but may decompose under prolonged exposure to strong acids .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "5-(5-Chloro-2-methylphenyl)thiazol-2-amine":

While there isn't specific information on "5-(5-Chloro-2-methylphenyl)thiazol-2-amine," the search results discuss related compounds and their applications, particularly in scientific research and drug synthesis.

Scientific Research Applications

  • Building Block for Synthesis: Thiazol-2-amine derivatives, including those with chloro-methylphenyl substitutions, can be used as building blocks in the synthesis of more complex molecules.
  • Antimicrobial Activity: Thiourea derivatives of 1,3-thiazole have been synthesized and tested for in vitro antimicrobial activity against microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans .
  • Halogen atoms at the 3rd position of the phenyl group contribute to antimicrobial activity .
  • Some compounds effectively inhibit biofilm formation in methicillin-resistant and standard strains of S. epidermidis .
  • Tuberculosis Research: Some 1,3,4-thiadiazole derivatives containing pyrazole and thiazole linkages have shown activity against Mycobacterium tuberculosis .
  • Antiviral Activity: Some compounds have demonstrated cytotoxicity and antiviral activity against DNA and RNA viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Coxsackievirus type B5 .
  • Synthesis of Dasatinib: 2-aminothiazole-5-carboxamide is used in the synthesis of Dasatinib, an anti-cancer drug . A new method has been developed for the synthesis of 2-amino-N-(-(2-chloro-6- methylphenyl)-thiazole-5-carboxamide .

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

Core Heterocyclic Ring Variations

  • Thiadiazole vs. Thiazole: Example: (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (thiadiazole core) vs. 5-(5-Chloro-2-methylphenyl)thiazol-2-amine (thiazole core). Thiazoles, with one sulfur and one nitrogen, offer better π-conjugation, which may enhance binding to biological targets like enzymes .

Substituent Effects

  • Chlorine and Methyl Groups :

    • Example : 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (fluorine substituent) vs. 5-(5-Chloro-2-methylphenyl)thiazol-2-amine (methyl substituent).
    • Impact : Fluorine’s electronegativity increases metabolic stability and bioavailability via electron-withdrawing effects, whereas methyl groups enhance lipophilicity, improving membrane permeability .
  • Positional Isomerism: Example: 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine (phenoxymethyl group) vs. the target compound’s chloro-methylphenyl group. Impact: The phenoxymethyl group introduces oxygen, increasing polarity and hydrogen-bonding capacity, which may alter solubility and receptor interactions compared to the chloro-methylphenyl group .

Physicochemical Properties and Structural Insights

Melting Points and Solubility

  • Thiazole derivatives with bulky substituents (e.g., tert-butyl groups) exhibit higher melting points (>250°C) due to increased crystallinity . The target compound’s chloro-methylphenyl group may similarly enhance melting point compared to simpler analogs.
  • Substituted benzyl groups (e.g., 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine) reduce water solubility but improve lipid solubility, critical for blood-brain barrier penetration .

Hydrogen Bonding and Crystallography

  • In 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice, forming chains along the b-axis. The target compound’s amine group may participate in similar interactions, influencing solid-state packing .

Biological Activity

5-(5-Chloro-2-methylphenyl)thiazol-2-amine is a compound belonging to the thiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by research findings and data tables.

Overview of Thiazole Compounds

Thiazole derivatives are known for their broad pharmacological spectrum. They have been investigated for various therapeutic applications, including:

  • Anticancer : Inhibition of cancer cell proliferation.
  • Antimicrobial : Activity against bacteria and fungi.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Antidiabetic and Antihypertensive : Effects on metabolic disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 5-(5-Chloro-2-methylphenyl)thiazol-2-amine. The compound has shown promising results in various cancer cell lines.

Cell Line Studies

A significant study reported that 5-(5-Chloro-2-methylphenyl)thiazol-2-amine exhibited potent cytotoxicity against several human cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)0.78Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)1.2G1-phase cell cycle arrest
A2780 (Ovarian)1.5Increased apoptotic fraction

The compound's mechanism involves the activation of caspase pathways leading to apoptosis and cell cycle arrest in the G1 phase, as evidenced by flow cytometry and immunoblotting techniques .

Antimicrobial Activity

The antimicrobial properties of 5-(5-Chloro-2-methylphenyl)thiazol-2-amine have also been evaluated. The compound demonstrated effective inhibition against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.50 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

These results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

The biological activity of 5-(5-Chloro-2-methylphenyl)thiazol-2-amine is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound binds to bacterial enzymes, disrupting their function.
  • Cell Cycle Modulation : It influences cell cycle progression by inducing G1 arrest in cancer cells.
  • Apoptotic Pathways Activation : The activation of caspase cascades leads to programmed cell death in malignant cells.

Case Study 1: Anticancer Efficacy

In a study involving human leukemia cells (K562), treatment with 5-(5-Chloro-2-methylphenyl)thiazol-2-amine resulted in a significant reduction in cell viability, with an observed IC50 value of 0.78 µM. Mechanistic studies revealed that the compound induced apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Effectiveness

A separate investigation assessed the antimicrobial activity against Staphylococcus aureus, where the compound exhibited an MIC of 0.25 µg/mL. This study highlighted its potential utility in treating infections caused by resistant bacterial strains .

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